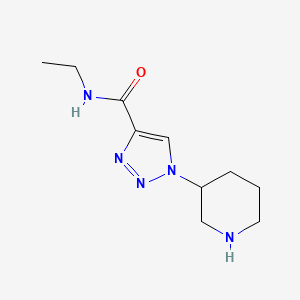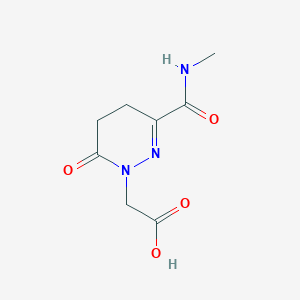
N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a piperidine ring, and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides or ethyl sulfonates.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, leading to different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonates are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- N-Propyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- N-Butyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness: N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the ethyl group, piperidine ring, and triazole ring imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H17N5O |
|---|---|
Peso molecular |
223.28 g/mol |
Nombre IUPAC |
N-ethyl-1-piperidin-3-yltriazole-4-carboxamide |
InChI |
InChI=1S/C10H17N5O/c1-2-12-10(16)9-7-15(14-13-9)8-4-3-5-11-6-8/h7-8,11H,2-6H2,1H3,(H,12,16) |
Clave InChI |
WQQHRBFJGFNSRW-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CN(N=N1)C2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B11788717.png)


![(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B11788731.png)
![5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B11788745.png)
![4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole](/img/structure/B11788748.png)


![1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one](/img/structure/B11788765.png)


![tert-butyl 1-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11788792.png)


